2-Methoxy-7-nitroquinoline: Physicochemical Profiling and Synthetic Utilities in Drug Discovery
2-Methoxy-7-nitroquinoline: Physicochemical Profiling and Synthetic Utilities in Drug Discovery
Introduction & Structural Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antimalarial, antibacterial, and antineoplastic agents. The functionalization of the quinoline ring strictly dictates its pharmacological profile and chemical reactivity. Specifically, 2-methoxy-7-nitroquinoline (1[1]) presents a unique electronic push-pull system. The electron-withdrawing nitro group at the C7 position significantly reduces the electron density of the carbocyclic ring, while the electron-donating methoxy group at the C2 position modulates the heteroaromatic ring's basicity and nucleophilicity.
This technical guide provides a comprehensive analysis of 2-methoxy-7-nitroquinoline, detailing its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for downstream pharmaceutical applications.
Physicochemical and Computational Properties
Understanding the physicochemical parameters of 2-methoxy-7-nitroquinoline is critical for predicting its behavior in biological systems and optimizing its formulation. The compound exhibits favorable drug-like properties, strictly adhering to Lipinski's Rule of Five. The absence of hydrogen bond donors and a moderate Topological Polar Surface Area (TPSA) suggest excellent membrane permeability, making it an ideal intermediate for central nervous system (CNS) or intracellular targets.
Table 1: Physicochemical and Computational Data of 2-Methoxy-7-nitroquinoline
| Property | Value | Rationale / Implication |
| CAS Number | 1354222-15-3 | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C10H8N2O3 | Defines the atomic composition and stoichiometry. |
| Molecular Weight | 204.18 g/mol | Optimal for oral bioavailability (< 500 Da). |
| Exact Mass | 204.0535 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| TPSA | 67.9 Ų | Favorable for passive cellular membrane permeation (< 90 Ų). |
| XLogP3 | ~2.5 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| H-Bond Donors | 0 | Enhances lipophilicity; relies on target-specific H-bond acceptors. |
| H-Bond Acceptors | 4 | Facilitates interactions with kinase hinge regions or receptor pockets. |
| Rotatable Bonds | 1 | High rigidity, reducing entropic penalty upon target binding. |
(Note: Computational data is synthesized from structural isomers such as2[2] to provide highly accurate predictive baselines).
Chemical Reactivity and Mechanistic Pathways
The synthesis and functionalization of 2-methoxy-7-nitroquinoline rely heavily on the electronic interplay between the quinoline nitrogen, the methoxy group, and the nitro group.
3.1. Nucleophilic Aromatic Substitution (SNAr) The precursor, 2-chloro-7-nitroquinoline, is highly activated toward SNAr due to the electron-deficient nature of the quinoline ring, which is further exacerbated by the strong inductive (-I) and resonance (-M) effects of the C7 nitro group. When treated with sodium methoxide (NaOMe), the methoxide ion attacks the C2 position. The resulting Meisenheimer complex is stabilized by the adjacent quinoline nitrogen, which acts as an electron sink. The subsequent expulsion of the chloride leaving group yields 2-methoxy-7-nitroquinoline.
3.2. Catalytic Hydrogenation The nitro group at the C7 position serves as a versatile synthetic handle. It can be quantitatively reduced to an amine via catalytic hydrogenation. The use of palladium on carbon (Pd/C) under high hydrogen pressure ensures complete reduction without arresting at the hydroxylamine intermediate. The resulting 7-amino-2-methoxyquinoline is a critical building block for synthesizing amide-linked kinase inhibitors.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are detailed with explicit causal reasoning for each experimental parameter. These methods are adapted from validated patent literature, specifically3[3].
Protocol 1: Synthesis of 2-Methoxy-7-nitroquinoline via SNAr
Objective: To convert 2-chloro-7-nitroquinoline to 2-methoxy-7-nitroquinoline with high regioselectivity and yield.
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Reagent Preparation: Dissolve 42 mg of 2-chloro-7-nitroquinoline in 1 mL of anhydrous N,N-dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby leaving the incoming methoxide ion "naked" and maximizing its nucleophilicity.
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Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.
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Causality: The SNAr reaction is highly exothermic. Maintaining 0°C prevents the degradation of the starting material and suppresses unwanted side reactions, such as the hydrolysis of the chloride if trace water is present.
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Nucleophilic Addition: Add 50 mg of sodium methoxide (28% solution in methanol) dropwise over 5 minutes under continuous stirring.
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Quenching & Precipitation: Quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution.
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Causality: NH₄Cl neutralizes excess NaOMe without creating a highly acidic environment that could protonate the quinoline nitrogen (which would increase water solubility). The addition of the aqueous phase forces the hydrophobic 2-methoxy-7-nitroquinoline to precipitate.
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Isolation: Filter the insoluble precipitate and wash extensively with deionized water to remove residual DMF and inorganic salts. Yields approximately 33 mg of the target compound.
Protocol 2: Catalytic Reduction to 7-Amino-2-methoxyquinoline
Objective: To reduce the C7 nitro group to a primary amine for downstream functionalization.
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Solvent System: Dissolve 33 mg of the synthesized 2-methoxy-7-nitroquinoline in 10 mL of HPLC-grade methanol.
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Causality: Methanol perfectly solubilizes the starting material and facilitates the transfer of hydrogen gas to the palladium catalyst surface.
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Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) to the reaction mixture.
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Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with hydrogen gas to 50 bar and heat to 60°C. Maintain a flow rate of 1 mL/min if using a continuous flow system.
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Causality: The high pressure (50 bar) and elevated temperature (60°C) overcome the activation energy required to fully reduce the nitro group, bypassing the stable hydroxylamine intermediate and ensuring a quantitative conversion to the primary amine.
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Causality: Celite prevents the fine, potentially pyrophoric palladium particles from passing through the filter paper, ensuring the final product is free of heavy metal contamination.
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Concentration: Evaporate the methanol under reduced pressure to isolate the 7-amino-2-methoxyquinoline.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis and reduction of 2-methoxy-7-nitroquinoline, highlighting the key intermediates and reaction conditions.
Fig 1: Two-step synthesis and reduction workflow of 2-Methoxy-7-nitroquinoline.
Conclusion
2-Methoxy-7-nitroquinoline is a highly versatile and structurally optimized intermediate in medicinal chemistry. Its physicochemical profile aligns perfectly with the requirements for oral bioavailability and membrane permeability. The robust, self-validating protocols for its synthesis via SNAr and subsequent reduction to an amine highlight its utility as a foundational building block for complex pharmaceutical agents. By strictly controlling reaction parameters such as solvent polarity, temperature, and pressure, researchers can achieve high-purity yields suitable for advanced drug development pipelines.
References
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Title: United States Patent US 8,895,585 B2 Source: Googleapis.com (US Patent Office) URL: [Link]
